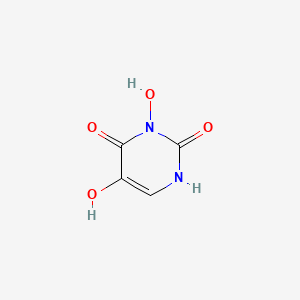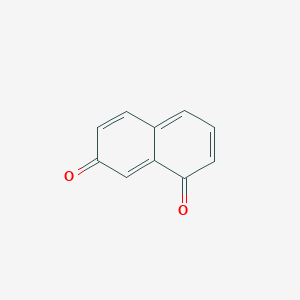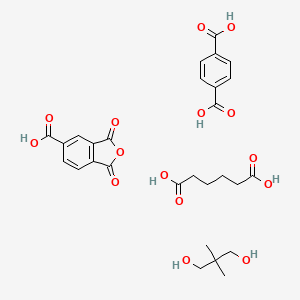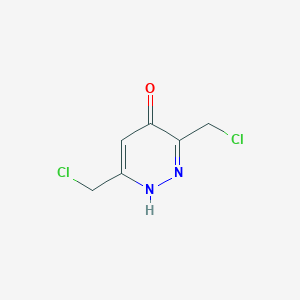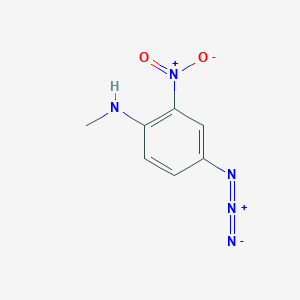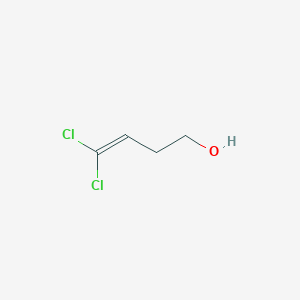
Nickel(2+) cyanide--iron (1/2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(2+) cyanide–iron (1/2/1) is a coordination compound consisting of nickel, iron, and cyanide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel(2+) cyanide–iron (1/2/1) can be synthesized through the reaction of nickel(II) salts with iron(II) salts in the presence of cyanide ions. One common method involves mixing aqueous solutions of nickel(II) nitrate and iron(II) sulfate with potassium cyanide. The reaction proceeds under controlled conditions, typically at room temperature, to form the desired coordination compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Nickel(2+) cyanide–iron (1/2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: Cyanide ions in the compound can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like chloride or bromide ions in aqueous or organic solvents.
Major Products Formed:
Oxidation: Formation of nickel(III) or iron(III) complexes.
Reduction: Formation of nickel(I) or iron(I) complexes.
Substitution: Formation of new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Nickel(2+) cyanide–iron (1/2/1) has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electroplating processes and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism by which Nickel(2+) cyanide–iron (1/2/1) exerts its effects involves coordination chemistry principles. The cyanide ions act as ligands, coordinating with the nickel and iron centers to form a stable complex. This coordination influences the electronic structure and reactivity of the metal centers, enabling the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Nickel(II) cyanide: A simpler coordination compound with only nickel and cyanide ions.
Iron(II) cyanide: Contains iron and cyanide ions, with different chemical properties compared to the nickel-iron complex.
Cobalt(II) cyanide: Another transition metal cyanide complex with cobalt instead of nickel or iron.
Uniqueness: Nickel(2+) cyanide–iron (1/2/1) is unique due to the presence of both nickel and iron in the same coordination environment. This dual-metal system provides distinct electronic and catalytic properties, making it valuable for specific applications that cannot be achieved with single-metal cyanide complexes.
Propiedades
Número CAS |
39346-02-6 |
|---|---|
Fórmula molecular |
C2FeN2Ni |
Peso molecular |
166.57 g/mol |
Nombre IUPAC |
iron;nickel(2+);dicyanide |
InChI |
InChI=1S/2CN.Fe.Ni/c2*1-2;;/q2*-1;;+2 |
Clave InChI |
KZNIBGAMFOBMLN-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[Fe].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


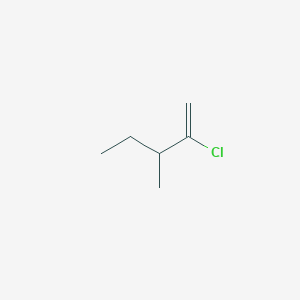
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
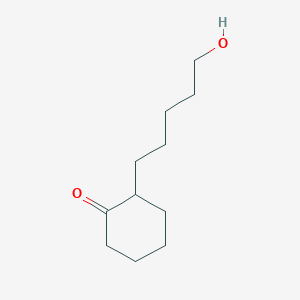


![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
